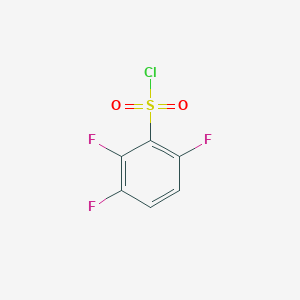

2,3,6-Trifluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFKHMGJJCDTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624410 | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-75-7 | |

| Record name | 2,3,6-Trifluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluorobenzenesulfonyl Chloride

This guide provides a detailed overview of the physical and chemical properties of trifluorobenzenesulfonyl chloride, with a focus on the 2,3,6-isomer. Given the limited availability of specific experimental data for the 2,3,6-isomer in public literature, this document synthesizes information on closely related isomers to provide a robust predictive profile. This approach is grounded in the understanding that the physicochemical properties of these isomers will be comparable, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

Trifluorobenzenesulfonyl chlorides are a class of organosulfur compounds that serve as important reagents in organic synthesis. Their utility stems from the presence of the sulfonyl chloride functional group, which is highly reactive towards nucleophiles, and the fluorine-substituted benzene ring, which imparts unique electronic properties and can be a key pharmacophore in medicinal chemistry. These compounds are often employed in the formation of sulfonamides, sulfonates, and other sulfur-containing molecules, many of which exhibit significant biological activity. Understanding the physical properties of a specific isomer like 2,3,6-trifluorobenzenesulfonyl chloride is paramount for its safe handling, storage, and effective use in synthetic protocols.

Chemical Identity

While specific experimental data for the 2,3,6-isomer is not widely published, we can define its fundamental chemical identity. The properties of related isomers, such as 2,4,6- and 2,3,4-trifluorobenzenesulfonyl chloride, are well-documented and provide a reliable basis for predicting the behavior of the 2,3,6-isomer.

-

InChI Key (for 2,3,6-isomer): IFFKHMGJJCDTJL-UHFFFAOYSA-N[1]

-

Canonical SMILES (for 2,3,6-isomer): C1=C(C(=C(C=C1F)S(=O)(=O)Cl)F)F

Physicochemical Properties: A Comparative Analysis

The physical state, boiling and melting points, and density are critical parameters for designing experimental setups, including reaction and purification conditions. The following table summarizes the known physical properties of closely related trifluorobenzenesulfonyl chloride isomers. It is anticipated that the properties of the 2,3,6-isomer will fall within a similar range.

| Property | 2,4,6-Trifluorobenzenesulfonyl chloride | 2,3,4-Trifluorobenzenesulfonyl chloride | Predicted for this compound |

| CAS Number | 220239-64-5[2][4][5] | 175278-08-7 | Not readily available |

| Physical Form | Liquid | Liquid | Likely a liquid or low-melting solid |

| Boiling Point | 222.1±35.0 °C (Predicted)[5] | 234-236 °C (lit.) | Expected in the range of 220-240 °C |

| Density | 1.637 g/mL at 25 °C[5] | 1.640 g/mL at 25 °C (lit.) | Expected to be approximately 1.6 g/mL |

| Refractive Index | n20/D 1.508[5] | n20/D 1.5040 (lit.) | Expected to be around 1.5 |

Reactivity, Stability, and Handling

Reactivity Profile: As with all sulfonyl chlorides, this compound is expected to be highly reactive towards nucleophiles. The primary point of reactivity is the sulfur atom, which is highly electrophilic.

-

Moisture Sensitivity: This class of compounds is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid upon contact with water, releasing hydrochloric acid as a byproduct.[5] This reaction is often vigorous. Therefore, all handling and reactions should be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.

-

Reactivity with Nucleophiles: It will react readily with amines to form sulfonamides, with alcohols to form sulfonate esters, and with other nucleophiles.

Stability and Storage: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere.[5] Recommended storage is in a cool, dry, and well-ventilated area, away from water and other incompatible materials such as strong bases and oxidizing agents.

Safety and Handling: Based on the data for related isomers, this compound should be considered a corrosive substance.

-

GHS Classification: It is expected to be classified as Skin Corrosion/Irritation Category 1B, causing severe skin burns and eye damage.[4]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][6]

-

Precautionary Statements: P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.[4][6]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[6][7]

Experimental Protocol: Determination of Melting Point

The determination of a sharp melting point is a crucial indicator of purity for a solid compound. The following protocol outlines the capillary method for determining the melting point.

Objective: To determine the melting point range of a solid sample of a trifluorobenzenesulfonyl chloride isomer.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the trifluorobenzenesulfonyl chloride

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer in the capillary tube.

-

-

Loading the Capillary Tube:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Alternatively, drop the tube through a long glass tube onto a hard surface.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Determination:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

-

Data Recording and Interpretation:

-

The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

-

A pure compound will typically have a sharp melting range of 1-2 °C. A broader melting range may indicate the presence of impurities.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of a melting point using the capillary method.

Caption: Workflow for Melting Point Determination by Capillary Method.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2,4,6-Trifluorobenzenesulfonyl chloride | C6H2ClF3O2S | CID 2776983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trifluorobenzenesulfonyl chloride AldrichCPR 220239-64-5 [sigmaaldrich.com]

- 5. 2,4,6-TRIFLUOROBENZENESULFONYL CHLORIDE | 220239-64-5 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trifluorobenzenesulfonyl chloride (CAS No. 1017779-75-7), a fluorinated aromatic sulfonyl chloride of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this guide combines established chemical principles with computationally predicted spectral data to offer a valuable resource for researchers. The guide covers the compound's identification, predicted spectral characteristics (¹H, ¹³C, ¹⁹F NMR, and IR), a general synthesis protocol, expected reactivity, and potential applications in drug discovery, supported by references to analogous compounds.

Compound Identification and Physicochemical Properties

This compound is a trifluorinated derivative of benzenesulfonyl chloride. The precise positioning of the fluorine atoms at the 2, 3, and 6 positions of the benzene ring is expected to significantly influence its reactivity and physicochemical properties compared to other isomers.

Table 1: Compound Identification

| Parameter | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1017779-75-7 | [1] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1] |

| Molecular Weight | 230.59 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)F | - |

| InChI Key | IFFKHMGJJCDTJL-UHFFFAOYSA-N | [1] |

Spectral Data (Predicted)

In the absence of publicly available experimental spectra, the following data has been generated using validated computational prediction tools.[2][3][4] These predictions serve as a valuable guide for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra were generated using online prediction engines.[2][3] The predicted chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

Table 2: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 1H | Aromatic CH |

| ~7.2-7.4 | m | 1H | Aromatic CH |

Table 3: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155-160 (d, JCF) | C-F |

| ~150-155 (d, JCF) | C-F |

| ~145-150 (d, JCF) | C-F |

| ~135-140 | C-SO₂Cl |

| ~120-125 | Aromatic CH |

| ~110-115 (d, JCF) | Aromatic CH |

Table 4: Predicted ¹⁹F NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -110 to -120 | m | F-2/F-6 |

| -130 to -140 | m | F-3 |

Note: The predicted chemical shifts and coupling constants for the aromatic protons and carbons will be complex due to the multiple fluorine substitutions.

Infrared (IR) Spectroscopy

The predicted IR spectrum was generated using an online simulation tool.[4][5] Key vibrational modes characteristic of the functional groups present in this compound are highlighted below.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380-1400 | Strong | Asymmetric SO₂ stretch |

| ~1180-1200 | Strong | Symmetric SO₂ stretch |

| ~1600-1620 | Medium | C=C aromatic ring stretch |

| ~1450-1500 | Medium | C=C aromatic ring stretch |

| ~1200-1300 | Strong | C-F stretch |

| ~850-900 | Strong | S-Cl stretch |

Synthesis and Reactivity

General Synthesis Protocol

Workflow: General Synthesis of Arylsulfonyl Chlorides

Experimental Considerations:

-

Causality: The use of chlorosulfonic acid is a standard and effective method for introducing the sulfonyl chloride group onto an aromatic ring. The reaction proceeds via electrophilic aromatic substitution.

-

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material. The final product's purity can be assessed by NMR and melting point analysis.

-

Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step should be performed slowly and with caution.[6][7][8]

Reactivity

The sulfonyl chloride group is a highly reactive functional group, making this compound a versatile intermediate. The electron-withdrawing nature of the three fluorine atoms is expected to enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Diagram: Reactivity of this compound

References

- 1. reddit.com [reddit.com]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. researchgate.net [researchgate.net]

- 5. IR spectra prediction [cheminfo.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Reactivity of 2,3,6-Trifluorobenzenesulfonyl Chloride with Primary Amines

Introduction: The Strategic Role of Fluorinated Sulfonamides in Modern Drug Discovery

The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The synthesis of sulfonamides, classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, remains a pivotal transformation in the development of new chemical entities.[1] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide focuses on the reactivity of a highly activated reagent, 2,3,6-trifluorobenzenesulfonyl chloride, with primary amines, providing a comprehensive overview for researchers, scientists, and drug development professionals. The trifluorinated phenyl ring introduces unique electronic and steric factors that significantly influence the reactivity profile and the properties of the resulting sulfonamides.

Mechanistic Underpinnings: The Enhanced Electrophilicity of this compound

The reaction between an arylsulfonyl chloride and a primary amine proceeds via a nucleophilic substitution at the sulfur atom.[2] The amine's lone pair of electrons attacks the electrophilic sulfur center, leading to a transient trigonal bipyramidal intermediate, which then collapses with the expulsion of the chloride leaving group to form the stable sulfonamide bond. A base is typically required to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

The reactivity of the sulfonyl chloride is profoundly influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.[3] The subject of this guide, this compound, is a case in point. The presence of three highly electronegative fluorine atoms exerts a powerful inductive electron-withdrawing effect (-I) on the benzene ring. This effect significantly depletes electron density from the sulfonyl group, making the sulfur atom exceptionally electrophilic and, consequently, highly reactive towards nucleophiles like primary amines. This heightened reactivity allows for reactions to proceed under milder conditions and often at a faster rate compared to non-fluorinated or less-fluorinated analogues.

Experimental Protocol: Synthesis of N-Alkyl-2,3,6-trifluorobenzenesulfonamides

This section provides a detailed, step-by-step methodology for the reaction of this compound with a generic primary amine.

Safety Precautions: this compound is a corrosive solid that is moisture-sensitive.[4][5][6] It reacts with water to release corrosive and toxic gases. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous conditions are crucial for the success of the reaction.

Reagents and Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Anhydrous base (e.g., triethylamine or pyridine, 1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Standard workup and purification reagents (1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the primary amine (1.0-1.2 equivalents).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane. To this solution, add the anhydrous base (e.g., triethylamine, 1.5-2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction with the highly reactive sulfonyl chloride.

-

Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Slowly add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted-2,3,6-trifluorobenzenesulfonamide.

Caption: Experimental workflow for the synthesis of N-substituted-2,3,6-trifluorobenzenesulfonamides.

Data Presentation and Expected Outcomes

The high reactivity of this compound generally leads to high yields of the corresponding sulfonamides. However, this reactivity can also present challenges, such as competitive hydrolysis if moisture is present, or potential side reactions with multifunctional primary amines. The choice of base and solvent can be critical in optimizing the reaction outcome.

| Parameter | Effect on Reaction | Rationale & Field-Proven Insights |

| Amine Nucleophilicity | Higher nucleophilicity leads to faster reaction rates. | Aliphatic primary amines are generally more nucleophilic than aromatic primary amines and will react more readily. |

| Steric Hindrance | Increased steric bulk on the amine can slow the reaction rate. | While the sulfonyl group is not exceptionally bulky, highly hindered amines may require longer reaction times or slightly elevated temperatures. |

| Base Strength | A non-nucleophilic base of appropriate strength is crucial. | Triethylamine and pyridine are commonly used. Stronger, more hindered bases like diisopropylethylamine (DIPEA) can also be effective. The base must be strong enough to neutralize HCl but not so strong as to promote side reactions. |

| Solvent Polarity | Aprotic solvents are preferred. | Dichloromethane, acetonitrile, and tetrahydrofuran are suitable solvents as they do not react with the sulfonyl chloride. Anhydrous conditions are paramount to prevent hydrolysis of the highly reactive sulfonyl chloride.[2] |

| Temperature | Initial cooling is necessary to control the exotherm. | Starting the reaction at 0 °C and allowing it to warm to room temperature provides good control. For less reactive amines, gentle heating may be required. |

Characterization of N-Substituted-2,3,6-Trifluorobenzenesulfonamides

The synthesized sulfonamides can be thoroughly characterized using a suite of standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons of the amine alkyl group and the aromatic protons of the trifluorophenyl ring. The N-H proton of the sulfonamide typically appears as a singlet or triplet (depending on coupling to adjacent protons) in the region of 8-10 ppm.[3]

-

¹⁹F NMR: Will exhibit complex splitting patterns characteristic of the 2,3,6-trifluoro substitution pattern, providing definitive confirmation of the aromatic ring's structure.

-

¹³C NMR: Will show signals for all unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the synthesized compound, typically observing the [M+H]⁺ or [M-H]⁻ ions.[7]

-

Fragmentation patterns can provide further structural information, with a characteristic loss of SO₂ (64 Da) often observed in the mass spectra of arylsulfonamides.[8]

-

Caption: Logical workflow for the analytical characterization of the sulfonamide product.

Conclusion and Outlook

This compound is a highly reactive and valuable reagent for the synthesis of novel fluorinated sulfonamides. Its enhanced electrophilicity, a direct consequence of the trifluorinated aromatic ring, facilitates efficient reactions with primary amines under mild conditions. Researchers and drug development professionals can leverage these properties to rapidly generate diverse libraries of sulfonamide-containing compounds for biological screening. A thorough understanding of its reactivity, coupled with careful experimental execution under anhydrous conditions, is key to successfully harnessing the synthetic potential of this powerful building block. The resulting trifluorinated sulfonamides are well-suited for further investigation as potential therapeutic agents, where the fluorine atoms can impart beneficial effects on their pharmacological profiles.

References

- 1. Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | C6H4ClFO4S2 | CID 75603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,4,6-三氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4,6-三氟苯磺酰氯 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,3,4-トリフルオロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Chemical Stability and Storage of 2,3,6-Trifluorobenzenesulfonyl Chloride

Abstract

2,3,6-Trifluorobenzenesulfonyl chloride is a critical reagent in contemporary organic synthesis, prized for its ability to introduce the trifluorobenzenesulfonyl moiety in the development of novel pharmaceuticals and agrochemicals. The high reactivity of the sulfonyl chloride group, augmented by the inductive effect of the trifluorinated aromatic ring, makes this compound exceptionally useful. However, this reactivity also presents significant challenges regarding its chemical stability and requisite storage conditions. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways and the causative factors. Field-tested protocols for optimal storage and handling are presented to ensure the long-term integrity of the reagent. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to maintain reagent quality, ensure experimental reproducibility, and uphold laboratory safety.

Introduction: A Profile of a Reactive Intermediate

This compound is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a trifluorinated benzene ring. This substitution pattern confers a high degree of electrophilicity upon the sulfur atom, making it a potent agent for the sulfonylation of a wide range of nucleophiles, including amines and alcohols. The resulting sulfonamides and sulfonate esters are key structural motifs in many biologically active molecules. The inherent reactivity of sulfonyl chlorides, however, makes them susceptible to degradation, primarily through hydrolysis.[1] This guide will elucidate the mechanisms of this degradation and provide actionable strategies to mitigate it.

Chemical Stability and Decomposition Pathways

The principal threat to the stability of this compound is its reaction with water.[2] Sulfonyl chlorides are generally sensitive to moisture, and this reactivity can be exacerbated by the electron-withdrawing fluorine atoms on the benzene ring.

2.1 Hydrolysis: The Primary Degradation Route

The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, with water being a common reactant present in the atmosphere and as residual moisture in solvents. This reaction, known as hydrolysis, results in the formation of the corresponding 2,3,6-trifluorobenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4]

Diagram 1: Hydrolytic Decomposition of this compound

Caption: The primary hydrolytic degradation pathway.

The rate of hydrolysis is influenced by several factors:

-

Moisture Availability: Direct contact with water or exposure to humid air accelerates decomposition.[2][4]

-

Temperature: Elevated temperatures increase the reaction rate.

-

Presence of Catalysts: The reaction can be catalyzed by both acids and bases. The HCl generated as a byproduct can autocatalyze the degradation process.

Core Directive: Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, stringent adherence to proper storage and handling procedures is crucial.

3.1. Optimal Storage Conditions

Based on safety data for analogous sulfonyl chlorides, the following conditions are recommended for maximizing shelf-life and preventing degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C[2] | Slows the rate of potential decomposition reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Prevents exposure to atmospheric moisture, the primary cause of hydrolysis.[5] |

| Container | Tightly sealed, amber glass bottle | Protects against moisture ingress and potential light-induced degradation. The container must be dry and non-reactive.[6] |

| Location | Cool, dry, well-ventilated area[7] | Ensures a stable environment and prevents accidental contact with incompatible materials. |

3.2. Safe Handling Procedures

Given the compound's reactivity and hazardous nature, the following handling practices are mandatory.

-

Inert Atmosphere Operations: Whenever possible, handle the reagent under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to moisture.[8]

-

Use of Dry Equipment: All glassware, syringes, and other equipment must be thoroughly dried before use, for example, by oven-drying and cooling under an inert gas stream.

-

Solvent Selection: Only anhydrous solvents should be used in reactions involving this reagent.

-

Personal Protective Equipment (PPE): Due to its corrosive nature and the liberation of toxic HCl gas upon contact with water, appropriate PPE is essential.[2][4] This includes:

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[2]

Experimental Workflow: Verification of Chemical Integrity

To ensure the quality of this compound, especially for material that has been stored for an extended period, a verification of its purity is recommended.

Diagram 2: Workflow for Purity Assessment

Caption: A typical workflow for assessing the purity of the reagent.

4.1. Step-by-Step Purity Verification Protocol

-

Sample Preparation: Under an inert atmosphere, carefully transfer a small amount of this compound into a dry NMR tube. Add a suitable anhydrous deuterated solvent, such as chloroform-d (CDCl₃), and gently mix until dissolved.

-

NMR Spectroscopy:

-

Acquire a proton (¹H) NMR spectrum. The absence of a broad peak corresponding to the sulfonic acid is an initial indicator of high purity.

-

Acquire a fluorine (¹⁹F) NMR spectrum. This is a highly sensitive method for detecting fluorinated impurities. The presence of signals other than those corresponding to the parent compound may indicate degradation.

-

-

Chromatographic Analysis (Optional): For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and identify the parent compound and any degradation products.

-

Data Analysis: Compare the obtained spectra with a reference spectrum of a pure sample. The integration of impurity peaks relative to the main compound's peaks can be used to estimate the level of degradation.

Conclusion and Best Practices

The utility of this compound in chemical synthesis is directly linked to its purity. Its inherent reactivity with water necessitates a proactive and stringent approach to its storage and handling. By adhering to the guidelines presented in this document—specifically, storage in a cool, dry, and inert environment and handling with appropriate precautions to exclude moisture—researchers can ensure the reagent's stability and, consequently, the success and reproducibility of their synthetic work. Regular verification of purity, especially for older stock, is a critical component of good laboratory practice when working with this and other reactive sulfonyl chlorides.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Cas 51527-73-2,2,4,6-TRICHLOROBENZENESULFONYL CHLORIDE | lookchem [lookchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Molecular structure and properties of 2,3,6-Trifluorobenzenesulfonyl chloride

An In-Depth Technical Guide to 2,3,6-Trifluorobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications for Drug Discovery Professionals

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing drug-like properties. The unique electronic nature of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. When this strategic fluorination is combined with a highly versatile reactive handle like a sulfonyl chloride, the resulting building block becomes a powerful tool for innovation. This guide provides a detailed examination of this compound, a reagent of increasing interest for the synthesis of novel sulfonamides and other complex molecular architectures. We will delve into its fundamental properties, provide a robust synthesis protocol, explore its reactivity, and contextualize its application for researchers at the forefront of drug development.

Section 1: Physicochemical and Structural Properties

This compound is a trifluorinated aromatic organic compound. The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly modulates the electronic properties of the sulfonyl chloride group, enhancing its electrophilicity.

Compound Identification and Properties

A summary of the key identifiers and known physical properties for this compound is presented below. While data for many isomers is available, specific experimental values for this compound are not widely published; properties of close isomers are provided for context.

| Property | Value | Reference / Context |

| CAS Number | 1017779-75-7 | Sigma-Aldrich |

| Molecular Formula | C₆H₂ClF₃O₂S | PubChemLite[1] |

| Molecular Weight | 230.59 g/mol | PubChemLite[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not reported | Analog: 2-Fluorobenzenesulfonyl chloride melts at 27-30 °C. |

| Density | Not reported | Analog: 2,4,6-Trifluorobenzenesulfonyl chloride (liquid) is 1.637 g/mL at 25 °C. |

| InChI | InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2H | PubChemLite[1] |

| SMILES | C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)F | PubChemLite[1] |

Spectroscopic Profile (Anticipated)

-

¹H NMR: The spectrum would show two complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). Each proton would exhibit coupling to the adjacent aromatic proton (ortho coupling, J ≈ 8-9 Hz) and to multiple fluorine atoms (J values varying from ≈ 2-10 Hz), resulting in a complex splitting pattern. For an example of such complexity, the ¹H NMR spectrum of 4-Fluorobenzenesulfonyl chloride shows two signals, each a doublet of doublets, due to H-H and H-F coupling.[2]

-

¹⁹F NMR: Three distinct signals would be expected, one for each fluorine atom, unless accidental equivalence occurs. Each signal would be split by the other two fluorine atoms and by neighboring protons.

-

¹³C NMR: Six signals would be anticipated in the aromatic region. Each carbon signal would exhibit C-F coupling, with ¹JCF values typically being the largest (≈ 240-260 Hz).

-

IR Spectroscopy: Key vibrational bands would include those for S=O stretching (symmetric and asymmetric, approx. 1380 cm⁻¹ and 1180 cm⁻¹), C-F stretching (approx. 1100-1300 cm⁻¹), and S-Cl stretching (approx. 600-700 cm⁻¹).

Section 2: Synthesis Methodology: A Validated Approach

While numerous methods exist for creating sulfonyl chlorides, the most reliable and scalable approach for a substituted aniline precursor is the Sandmeyer-type chlorosulfonylation.[3][4] This method avoids the use of difficult-to-handle thiols and provides a direct route from readily available anilines. The following protocol is adapted from established and highly-cited procedures for this transformation.[5][6]

Conceptual Workflow: From Aniline to Sulfonyl Chloride

The process involves two main stages: the in situ formation of an aryldiazonium salt from 2,3,6-trifluoroaniline, followed by its copper-catalyzed reaction with a sulfur dioxide surrogate. The use of a stable SO₂ source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) is a significant safety and handling improvement over gaseous SO₂.[6]

Caption: High-level workflow for the Sandmeyer chlorosulfonylation.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2,3,6-Trifluoroaniline (1.0 equiv)

-

DABSO (0.6 equiv)

-

Copper(II) Chloride (CuCl₂, 0.05 equiv)

-

Aqueous Hydrochloric Acid (37%, 2.0 equiv)

-

tert-Butyl nitrite (t-BuONO, 1.1 equiv)

-

Acetonitrile (MeCN, to 0.2 M)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3,6-trifluoroaniline (1.0 equiv), DABSO (0.6 equiv), CuCl₂ (0.05 equiv), and acetonitrile.

-

Acidification: Add aqueous HCl (2.0 equiv) to the mixture and stir until a homogenous solution or fine slurry is formed. Cool the flask to 0-5 °C using an ice-water bath.

-

Causality Insight: The low temperature is critical for the stability of the diazonium salt intermediate formed in the next step, preventing its premature decomposition.

-

-

Diazotization: Add tert-butyl nitrite (1.1 equiv) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas (N₂) evolution will be observed.

-

Trustworthiness: The slow, controlled addition of the diazotizing agent prevents a dangerous accumulation of the energetic diazonium species, making the process inherently safer.[6]

-

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for 16-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

-

Workup and Isolation: a. Quench the reaction by carefully pouring it into a beaker of ice water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). c. Combine the organic layers and wash sequentially with water and then brine.

-

Self-Validation: The washing steps are crucial to remove residual acid, copper salts, and other water-soluble impurities, which is essential for obtaining a pure product. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom, making it an excellent substrate for nucleophilic substitution.

Primary Reactivity: Sulfonamide Synthesis

The hallmark reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form stable sulfonamide linkages, a cornerstone of medicinal chemistry.[7][8]

Caption: General reaction pathway for sulfonamide formation.

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom. The presence of three highly electronegative fluorine atoms on the aryl ring exerts a strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density away from the sulfonyl group, further polarizing the S-Cl bond and making the sulfur atom a harder electrophile. This enhanced electrophilicity often leads to faster reaction rates compared to non-fluorinated analogs. A non-nucleophilic base (e.g., triethylamine or pyridine) is required to neutralize the HCl byproduct, driving the reaction to completion.

Emerging Applications: SuFEx Click Chemistry

While not a direct reaction of the chloride, this compound is an ideal precursor for synthesizing the corresponding sulfonyl fluoride (Ar-SO₂F). Sulfonyl fluorides are key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of click reactions for reliably connecting molecular modules.[9] The conversion from the sulfonyl chloride to the fluoride can be achieved using fluoride exchange reagents. The resulting sulfonyl fluoride is a bioorthogonally stable and highly specific electrophile for reacting with nucleophiles like silyl ethers, making it a valuable tool in chemical biology and drug discovery.[10]

Section 4: Applications in Drug Discovery and Development

The primary application of this compound is as a sophisticated building block for generating libraries of novel chemical entities for high-throughput screening.

-

Scaffold Decoration: It is used to introduce the 2,3,6-trifluorobenzenesulfonyl moiety onto molecules containing a primary or secondary amine. This allows for systematic exploration of the structure-activity relationship (SAR) by probing how this specific fluorination pattern interacts with a biological target's binding pocket.

-

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for amides and carboxylic acids, offering improved metabolic stability and different hydrogen bonding patterns.[6] Using this reagent allows chemists to replace those groups in a known active compound to create new intellectual property and potentially enhance pharmacological properties.

-

Fragment-Based Drug Discovery (FBDD): The 2,3,6-trifluorophenylsulfonyl fragment itself can be used in FBDD campaigns. Its unique electronic and steric profile makes it an attractive fragment for identifying initial, low-affinity hits that can be grown into more potent leads.

Section 5: Safety, Handling, and Storage

Hazard Profile: Based on analogous compounds like 2-fluorobenzenesulfonyl chloride and 2,4,6-trifluorobenzenesulfonyl chloride, this reagent must be handled as a corrosive substance.

-

GHS Classification: Expected to be Skin Corrosion/Irritation Category 1B (H314: Causes severe skin burns and eye damage).

-

Moisture Sensitivity: Sulfonyl chlorides react with water (hydrolysis) to form the corresponding sulfonic acid and corrosive HCl gas. This reaction can be vigorous.

Handling Precautions:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate PPE: chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene recommended), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

-

Use only glass or Teflon-lined equipment. Avoid contact with metals.

-

Ensure all glassware is scrupulously dried before use.

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials, especially water, bases, and strong oxidizing agents.

-

Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Click Reactions in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,6-Trifluorobenzenesulfonamides

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-substituted sulfonamides using 2,3,6-trifluorobenzenesulfonyl chloride. Sulfonamides are a privileged structural motif in medicinal chemistry, and the introduction of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological properties. This document details the underlying chemical principles, offers a robust, step-by-step protocol for synthesis, and discusses the significance of the 2,3,6-trifluoro substitution pattern in the context of drug discovery and development. The protocols and insights are designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Role of Fluorinated Sulfonamides in Drug Discovery

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] Its prevalence stems from its ability to act as a stable, non-classical bioisostere for amide bonds, its capacity to engage in hydrogen bonding, and its synthetic accessibility.[3]

The strategic incorporation of fluorine into drug candidates has become a powerful tool for optimizing molecular properties.[1] The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, for instance, are known to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[4] Applying this strategy to the aryl ring of a sulfonamide scaffold, as with this compound, offers a nuanced approach to fine-tuning these critical parameters. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the sulfonyl sulfur, potentially enhancing its reactivity towards nucleophiles. Furthermore, the unique 2,3,6-substitution pattern can influence the conformational preferences and intermolecular interactions of the resulting sulfonamide, which can be pivotal for target engagement.

Mechanistic Rationale: The Sulfonylation of Amines

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic and reliable nucleophilic substitution reaction.[2] The reaction mechanism proceeds through the attack of the nucleophilic amine on the highly electrophilic sulfur atom of the sulfonyl chloride.

Caption: General reaction mechanism for sulfonamide formation.

A non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction. An excess of the amine reactant can sometimes be used to serve this purpose, but the use of a separate base is generally preferred for cleaner reactions and higher yields.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2,3,6-trifluorobenzenesulfonamides

This protocol provides a robust, general procedure for the reaction of this compound with a primary or secondary amine. It is based on established methods for similar sulfonyl chlorides and should be considered a starting point for optimization.[5]

Materials and Reagents

| Reagent | Typical Grade | Supplier Example | Notes |

| This compound | ≥97% | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle under inert atmosphere. |

| Primary or Secondary Amine (R¹R²NH) | ≥98% | Various | Ensure purity and dryness. |

| Anhydrous Dichloromethane (DCM) | DriSolv™ or equiv. | Various | Aprotic solvent. Anhydrous THF or acetonitrile can also be used. |

| Triethylamine (TEA) or Pyridine | ≥99%, anhydrous | Various | Non-nucleophilic base. Ensure dryness. |

| 1M Hydrochloric Acid (HCl) | Reagent Grade | Various | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | Various | For aqueous workup. |

| Brine (Saturated NaCl Solution) | Reagent Grade | Various | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

Step-by-Step Synthesis Protocol

Caption: Experimental workflow for sulfonamide synthesis.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality Note: Anhydrous conditions are critical as this compound is reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield.

-

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) to the stirred solution.

-

Causality Note: Cooling the solution manages the exothermicity of the acid-base neutralization and the subsequent sulfonylation reaction.

-

-

Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 15-20 minutes.

-

Causality Note: A slow, dropwise addition helps to control the reaction rate and temperature, preventing the formation of side products.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

-

Self-Validation: Each wash removes specific impurities. The acidic wash removes the organic base, while the basic wash removes any unreacted sulfonyl chloride (as sulfonic acid) or excess HCl. This ensures a cleaner crude product.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid or oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-substituted-2,3,6-trifluorobenzenesulfonamide.

Data and Expected Outcomes

Typical Reaction Parameters

The optimal conditions can vary based on the nucleophilicity and steric hindrance of the amine. Below are typical starting parameters.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, dissolves reactants well, and is relatively inert. |

| Base | Triethylamine (TEA), Pyridine, DIPEA | Non-nucleophilic; effectively scavenges HCl without competing with the amine. |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with selectivity, minimizing side-product formation. |

| Stoichiometry | ~1.1 eq. Amine, ~1.5 eq. Base, 1.0 eq. Sulfonyl Cl | A slight excess of the amine ensures full consumption of the valuable sulfonyl chloride. |

| Time | 4 - 18 hours | Dependent on the reactivity of the specific amine substrate. |

Substrate Scope and Considerations

This reaction is generally applicable to a wide range of primary and secondary amines, including:

-

Aliphatic Amines: Both cyclic and acyclic primary and secondary amines are typically good nucleophiles and react efficiently.

-

Aniline Derivatives: Electron-rich anilines react readily. Electron-deficient anilines (e.g., those with nitro or cyano groups) are less nucleophilic and may require longer reaction times, gentle heating, or a stronger, non-nucleophilic base.[6]

-

Heterocyclic Amines: Saturated N-heterocycles (e.g., piperidine, morpholine) and amino-substituted heterocycles are generally suitable substrates.

Trustworthiness through Cross-Verification: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis. The characteristic fluorine splitting patterns in the NMR spectra will be a key indicator of the product's structure.

Conclusion

This compound is a valuable building block for the synthesis of novel sulfonamides for drug discovery. The fluorine substitution pattern provides a strategic tool for modulating the physicochemical properties of the final compounds. The protocol described herein offers a reliable and robust method for synthesizing a diverse library of N-substituted-2,3,6-trifluorobenzenesulfonamides. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently generate these high-value compounds for further biological evaluation.

References

The Strategic deployment of 2,3,6-Trifluorobenzenesulfonyl Chloride in the Synthesis of Bioactive Compounds: A Guide for Researchers

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Within the arsenal of fluorinated building blocks, 2,3,6-trifluorobenzenesulfonyl chloride emerges as a reagent of significant interest. Its unique substitution pattern offers a distinct electronic and steric profile, influencing the reactivity and the properties of the resulting sulfonamide-containing compounds. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound for researchers, scientists, and professionals in drug development.

The Significance of the Trifluorosulfonyl Moiety: More Than Just an Inert Scaffold

The utility of this compound in the synthesis of bioactive compounds is primarily centered on the formation of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The introduction of the 2,3,6-trifluorophenyl group imparts several advantageous properties to the target molecule:

-

Modulation of Physicochemical Properties: The fluorine atoms significantly influence the lipophilicity, metabolic stability, and binding affinity of the final compound.[1] The high electronegativity of fluorine can alter the acidity of the sulfonamide N-H proton, impacting its hydrogen bonding capabilities and interaction with biological targets.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism.[2] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.

-

Unique Conformational Preferences: The steric and electronic effects of the fluorine substituents can induce specific conformational preferences in the molecule, which can be crucial for optimal binding to the target protein.

Core Application: The Synthesis of N-Substituted-2,3,6-trifluorobenzenesulfonamides

The primary application of this compound is the synthesis of N-substituted-2,3,6-trifluorobenzenesulfonamides through its reaction with primary or secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[3]

Reaction Mechanism and Causality

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated as a byproduct.[1][3] The base plays a critical role in preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3] The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM) or acetonitrile being commonly used to ensure the solubility of the reactants and facilitate the reaction.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-2,3,6-trifluorobenzenesulfonamides

This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous triethylamine or pyridine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0-1.2 eq) in anhydrous DCM.

-

Base Addition: Add anhydrous triethylamine or pyridine (1.5-2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly, add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted-2,3,6-trifluorobenzenesulfonamide.

Data Presentation: Representative Reaction Parameters

| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 18 | 85-95 |

| Benzylamine | Triethylamine | DCM | 12 | 90-98 |

| Piperidine | Triethylamine | DCM | 12 | 88-96 |

| 4-Fluoroaniline | Pyridine | DCM | 24 | 80-90 |

Note: Yields are illustrative and may vary depending on the specific amine substrate and reaction conditions.

Protocol 2: Microwave-Assisted Synthesis of 2,3,6-Trifluorobenzenesulfonamides

For rapid synthesis, microwave irradiation can be employed, often under solvent-free conditions, providing an environmentally benign and efficient alternative.[4]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

Microwave reactor

-

Appropriate microwave-safe reaction vessel

Procedure:

-

Reactant Mixing: In a microwave-safe reaction vessel, add this compound (1.0 eq) and the primary or secondary amine (1.0 eq).

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power and temperature for a short duration (typically 1-10 minutes). The optimal conditions should be determined for each substrate.

-

Work-up: After cooling, the crude product can often be purified by direct recrystallization or by silica gel chromatography.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of N-substituted-2,3,6-trifluorobenzenesulfonamides.

Applications in Bioactive Compound Synthesis

The 2,3,6-trifluorobenzenesulfonamide scaffold has been incorporated into various bioactive molecules, particularly in the development of kinase inhibitors and compounds targeting inflammatory diseases.

Kinase Inhibitors

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase active site. The 2,3,6-trifluorophenyl group can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the inhibitor. While specific examples for this compound are emerging, the synthesis of kinase inhibitors often involves the coupling of a sulfonyl chloride with a suitable amine-containing heterocyclic core.[6]

Anti-inflammatory Agents

Patents have disclosed the use of this compound in the synthesis of compounds targeting inflammatory diseases.[7] For instance, it has been used to prepare arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids, which act as CRTH2 antagonists for the treatment of asthma and other inflammatory conditions.[7]

Characterization of 2,3,6-Trifluorobenzenesulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and any aliphatic protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹⁹F NMR is particularly useful for confirming the presence and substitution pattern of the fluorine atoms. ¹³C NMR will show signals for all unique carbon atoms.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretching band for secondary sulfonamides appears around 3300-3200 cm⁻¹.[4]

-

Melting Point: A sharp melting point range is indicative of a pure crystalline product.

The Hinsberg Test: A Classic Application

Benzenesulfonyl chlorides, including this compound, can be used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.

-

Primary amines react to form a sulfonamide that is soluble in aqueous alkali due to the acidic N-H proton.

-

Secondary amines react to form an insoluble sulfonamide that does not have an acidic proton.

-

Tertiary amines do not react with the benzenesulfonyl chloride under the test conditions.[8]

Caption: The Hinsberg test for differentiating primary, secondary, and tertiary amines.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

Analytical Strategies for the Characterization of 2,3,6-Trifluorobenzenesulfonyl Chloride and Its Derivatives

Introduction

2,3,6-Trifluorobenzenesulfonyl chloride is a crucial reagent and intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The trifluorinated phenyl moiety imparts unique properties to the resulting molecules, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the rigorous analytical characterization of this compound and its subsequent derivatives is paramount to ensure the quality, safety, and efficacy of final products.[1] The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, presents distinct challenges for analytical method development, necessitating carefully designed protocols to prevent degradation and ensure accurate quantification.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the detection and characterization of this compound and its derivatives. We will delve into the principles and practical applications of chromatographic and spectroscopic techniques, offering detailed, field-proven protocols and explaining the rationale behind key experimental choices.

Challenges in the Analysis of Sulfonyl Chlorides

The primary analytical challenge associated with sulfonyl chlorides is their susceptibility to hydrolysis. The presence of moisture in solvents, on glassware, or within the analytical instrument can lead to the formation of the corresponding sulfonic acid, skewing quantitative results and complicating qualitative analysis. Furthermore, their thermal lability can be a concern in gas chromatography, requiring careful optimization of injector temperatures to prevent on-column degradation.[1] For many derivatives, particularly those resulting from reactions with amines or alcohols, direct detection can be challenging due to a lack of strong chromophores or fluorophores, often necessitating derivatization to enhance sensitivity.[2]

Chromatographic Methods: The Cornerstone of Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from its starting materials, impurities, and derivatives, as well as for accurate quantification.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely employed technique for the analysis of sulfonyl chlorides and their derivatives due to its applicability to non-volatile and thermally labile compounds.[1] Reversed-phase HPLC is the most common modality.

Rationale for Method Design: The choice of a C18 stationary phase provides a hydrophobic surface that effectively retains the relatively nonpolar this compound and its derivatives. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of formic or phosphoric acid to the mobile phase is crucial for suppressing the ionization of any sulfonic acid present, leading to improved peak shape and retention time reproducibility.[1][3]

Protocol 1: Reversed-Phase HPLC Analysis of this compound

Objective: To quantify the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)[1]

-

This compound standard

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.01 mg/mL to 0.1 mg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

-

-

Chromatographic Conditions:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 10 | 10 | 90 |

| 15 | 10 | 90 |

| 15.1 | 60 | 40 |

| 20 | 60 | 40 |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the purity of the sample.

-

Visualization 1: HPLC Workflow

References

Application Note & Protocols: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 2,3,6-Trifluorobenzenesulfonamides

Abstract: The trifluoromethylphenyl-sulfonamide moiety is a privileged scaffold in modern drug discovery, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and form key interactions with biological targets. However, its synthesis via traditional methods can be sluggish and inefficient. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and high-yield synthesis of novel sulfonamides using 2,3,6-Trifluorobenzenesulfonyl chloride. We present the fundamental principles, detailed step-by-step protocols, safety considerations, and optimization strategies tailored for researchers in medicinal chemistry and drug development.

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional laboratory heating relies on conduction and convection, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture. This process creates thermal gradients, can lead to localized overheating at the vessel surface, and often requires extended reaction times.

Microwave-assisted synthesis operates on a fundamentally different principle: direct, volumetric heating.[1][2] Microwave radiation interacts with polar molecules and ionic species within the reaction mixture, causing them to align with the rapidly oscillating electric field. This rapid molecular rotation and ionic conduction generates heat internally and homogeneously throughout the sample.

The primary advantages of this approach in the context of drug development are profound:

-

Drastic Reduction in Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[3] This accelerates the design-make-test-analyze (DMTA) cycle, a cornerstone of modern drug discovery.[4]

-

Improved Reaction Yields and Purity: The rapid and uniform heating often minimizes the formation of side products that can occur during prolonged exposure to high temperatures, leading to cleaner reactions and higher yields.[1][5]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

-

Alignment with Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[1][2]

The Reagent: this compound

The choice of reagent is as critical as the synthetic methodology. This compound is a valuable building block for introducing a highly functionalized aromatic ring into a target molecule.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1017779-75-7 | [6] |

| Molecular Formula | C₆H₂ClF₃O₂S | [6] |

| Molecular Weight | 230.59 g/mol | [6] |

| Appearance | Liquid | [7] |

| Density | ~1.637 g/mL at 25 °C | [7] |

Note: Detailed physical properties are based on the closely related isomer, 2,4,6-Trifluorobenzenesulfonyl chloride, as comprehensive data for the 2,3,6-isomer is not widely published. The structural similarity suggests comparable physical characteristics.

Reactivity and Rationale for Use

The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile. The sulfur atom is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack. Furthermore, the three electron-withdrawing fluorine atoms on the benzene ring further activate the sulfonyl chloride group, enhancing its reactivity towards nucleophiles such as primary and secondary amines. This heightened reactivity makes it an excellent candidate for rapid sulfonamide bond formation, a reaction that is significantly accelerated by microwave heating.[4]

Incorporating the 2,3,6-trifluorophenyl moiety can be a strategic choice in drug design to improve a compound's metabolic stability and tune its lipophilicity and binding affinity.[8]

Core Protocol: Microwave-Assisted Sulfonamide Synthesis

This protocol provides a generalized method for the reaction between this compound and a representative amine. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Causality Behind the Protocol Design

-

Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents are excellent at absorbing microwave energy and can dissolve a wide range of organic substrates and reagents.

-

Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or pyridine is used. Its role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

-